2,2-Bis(hydroxymethyl)propionic acid
Overview
Description
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) is a multifunctional compound that serves as a key building block in the synthesis of dendritic aliphatic polyesters and other polymeric structures. It is characterized by the presence of two hydroxymethyl groups attached to a central propionic acid moiety, which makes it a versatile ligand for complexation with metal ions due to its tripod-like structure .
Synthesis Analysis
The synthesis of bis-MPA-based dendritic structures has been achieved through various methods. A double-stage convergent approach has been utilized to synthesize high-generation dendrimers with bis-MPA, significantly reducing the number of synthetic steps and simplifying purification processes . Another convergent synthesis method involves using bis-MPA as a building block and 1,1,1-tris(hydroxyphenyl)ethane as a core molecule, with esterification steps performed by converting the acid into the corresponding acid chloride . Additionally, bis-MPA has been synthesized from propyl aldehyde, formaldehyde, and hydrogen peroxide through aldol condensation and oxidation reactions, with specific conditions optimizing the yield .
Molecular Structure Analysis
The molecular structure of bis-MPA has been determined by X-ray crystallography, revealing that the carboxylate form of bis-MPA can act as an anionic oxygen tripod ligand for hard metal ions, with a coordinating oxygen atom span of about 2.7 Å . This tripod-like structure is conducive to forming complex cations with metal ions, as demonstrated in the crystal structure of a dicopper complex with bis-MPA derivatives .
Chemical Reactions Analysis
Bis-MPA-based dendrimers have been subjected to various surface modifications through reactions with different acid chlorides, leading to end-functionalized dendrimers with diverse thermal and solution behaviors . The self-assembly of bis-MPA-based dendritic structures onto gold surfaces has also been explored, with a focus on the hydrolysis of acetonide protecting groups to create reactive OH-terminated surface-attached dendrons . Furthermore, the non-aldol aldol process has been extended to bis(propionates) to synthesize diastereomeric alkanals, demonstrating the reactivity of bis-MPA derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-MPA-based dendrimers vary significantly depending on their end groups. For instance, dendrimers terminated with long alkyl chains exhibit high solubility in non-polar solvents and low solubility in polar solvents, while hydroxyl-functionalized dendrimers display a higher glass transition temperature . Molecular self-diffusion studies of dendrimers in chloroform have been conducted to understand their behavior in solution . Additionally, bis-MPA has been used to selectively oxidize trimethylolpropane to bis(hydroxymethyl)butyric acid, an important chemical for the bio-based polymer industry, with Corynebacterium sp. enhancing the conversion rate and yield .
Scientific Research Applications
Molecular Structure Analysis :Bis-MPA's molecular structure makes it a potential ligand for hard metal ions. Its carboxylate is considered an effective anionic oxygen tripod ligand, with a significant span of coordinating oxygen atoms (Müller, Lachmann, & Wunderle, 1993).
Polymer Synthesis :It is used in the synthesis of hyperbranched polyesters. Studies have shown its effectiveness in creating polymers with varying degrees of branching, influenced by factors like monomer addition and heat treatment (Magnusson, Malmström, & Hult, 2000).
Heavy Metal Adsorption :Bis-MPA-modified materials show promise in adsorbing heavy metal ions. The grafted polymers display competitive adsorption properties for ions like Cu(II), Hg(II), Zn(II), and Cd(II) (Liu & Wang, 2007).
Biomedical Applications :In the biomedical field, bis-MPA based polymers, especially polycarbonates, have been utilized for drug and nucleic acid delivery, showcasing their biocompatibility and ease of synthesis (Ansari et al., 2021).
Dendritic Structure Synthesis :Its role in synthesizing dendritic structures, crucial for surface reactions and material science, has been explored. This includes the creation of various generations of dendritic structures for different applications (Ostmark et al., 2005).
Thermostimulated Processes in Material Science :Bis-MPA is also involved in thermostimulated processes, especially in high-pressure plastic deformation studies with materials like starch (Zhorin et al., 2010).
Safety And Hazards
Future Directions
2,2-Bis(hydroxymethyl)propionic acid has potential applications in various fields. For instance, it can be used as a delivery system for potent anticancer drugs such as cisplatin and doxorubicin, as well as agents for both boron neutron capture therapy and photodynamic therapy . It also has potential applications in the production of coatings with high heat resistance .
properties
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBDIHRZYDMNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34590-77-7 | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34590-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027577 | |
Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Bis(hydroxymethyl)propionic acid | |
CAS RN |
4767-03-7 | |
Record name | Dimethylolpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4767-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylolpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylolpropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLOLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHI8V17MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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